![molecular formula C8H7IN2 B582369 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1256964-50-7](/img/structure/B582369.png)

3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

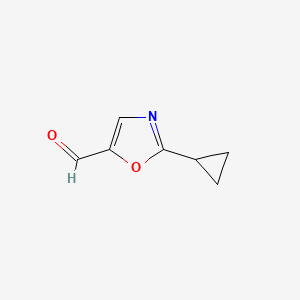

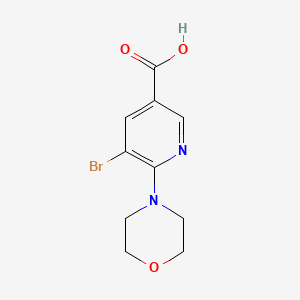

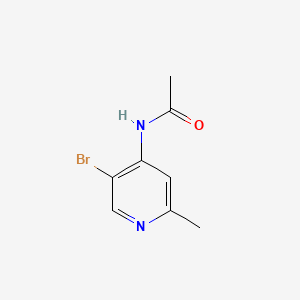

“3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C8H7IN2. It has a molecular weight of 258.06 . This compound is a solid and is part of the halogenated heterocycles and heterocyclic building blocks .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridines, which includes “3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine”, has been investigated through five different routes. These methods involved modifications of Madelung- and Fischer-syntheses of indoles . A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis

The molecular structure of “3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine” can be represented by the SMILES stringCc1cnc2[nH]cc(I)c2c1 . The InChI code for this compound is 1S/C8H7IN2/c1-5-2-6-7(9)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11) . Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridines, including “3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine”, are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .Physical And Chemical Properties Analysis

“3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine” is a solid compound . It has a molecular weight of 258.06 .科学的研究の応用

Synthesis and Functionalization

Synthesis and Coupling Reactions

A notable application of 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives involves their use in synthesis and functionalization. These compounds serve as precursors in copper and palladium-promoted coupling reactions. Efficient coupling reactions from 3-iodo derivatives with various reagents according to Suzuki, Heck, Stille, and Sonogashira conditions have been described, highlighting the versatility of these compounds in creating complex molecular structures (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).

Heterocyclic Synthesis

Formation of Heterocycles

The compound also finds application in the metal-free formation of various heterocycles. A methodology combining Groebke-Blackburn-Bienaymé MCR with I2-promoted electrophilic cyclization has been developed for the preparation of 3-iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]pyridazines, demonstrating the compound's utility in introducing diversity into heterocyclic frameworks (Tber et al., 2015).

Medicinal Chemistry

Antitumor Activity

In the realm of medicinal chemistry, novel 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their antitumor activity, particularly in models of diffuse malignant peritoneal mesothelioma (DMPM). These studies have identified compounds acting as cyclin-dependent kinase 1 inhibitors, which effectively reduce cell proliferation and induce apoptotic responses, highlighting potential therapeutic applications (Carbone et al., 2013).

Material Science

Cytotoxicity of Titanocenes

Another fascinating application is in material science, where achiral azaindole-substituted titanocenes synthesized from 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives have been investigated for their cytotoxicity. These compounds have been tested in vitro for their potential as anticancer agents, displaying varying degrees of activity against cancer cell lines and demonstrating the compound's relevance in the development of new therapeutic agents (Mendez et al., 2011).

作用機序

- Primary Targets : 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine (referred to as “compound 4h” in research) primarily targets fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 .

- Role of FGFRs : These receptors play a crucial role in signal transduction pathways that regulate cell proliferation, migration, angiogenesis, and organ development . Abnormal activation of FGFR signaling due to mutations or amplification is associated with various cancers.

- This activation leads to downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt, which influence cell growth, survival, and angiogenesis .

- Downstream Effects : Activation of FGFR-dependent signaling pathways facilitates cancer initiation, progression, and resistance to therapy .

- Affected Pathways : These include cell proliferation, angiogenesis, and migration .

- Impact on Bioavailability : Low molecular weight of 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine makes it an appealing lead compound for subsequent optimization .

- Cellular Effects : In vitro studies show that compound 4h inhibits breast cancer cell proliferation (4T1 cells) and induces apoptosis. It also significantly reduces cell migration and invasion .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Safety and Hazards

The safety information for “3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine” includes the following hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

特性

IUPAC Name |

3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-5-7(9)6-3-2-4-10-8(6)11-5/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJCUDXPHMXQDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)N=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678638 |

Source

|

| Record name | 3-Iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256964-50-7 |

Source

|

| Record name | 3-Iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B582295.png)

![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylate](/img/structure/B582298.png)